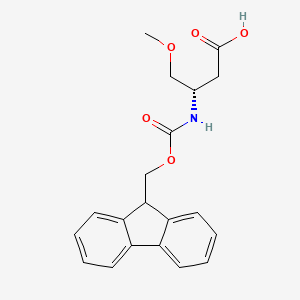

Fmoc-D-beta-homoSer(Me)-OH

Description

Evolution of Unnatural Amino Acids as Essential Research Tools

The twenty canonical amino acids, dictated by the genetic code, form the fundamental building blocks of proteins. However, the field of chemical biology has expanded this repertoire significantly through the synthesis and incorporation of unnatural amino acids (UAAs). These novel building blocks, which are not found in naturally occurring polypeptide chains, have become indispensable tools for probing and engineering biological systems. nih.gov The ability to introduce UAAs with unique chemical and physical properties at specific sites within a protein allows researchers to investigate protein structure, dynamics, and function with unprecedented precision. Current time information in Bangalore, IN.

The development of methods for the site-specific incorporation of UAAs, such as amber codon suppression, has been a major driver of their widespread use. chemimpex.com This technique enables the insertion of a single UAA into a protein in response to a stop codon, providing a powerful means to modify protein properties at will. chemimpex.com Consequently, UAAs have been designed to serve as spectroscopic probes, to introduce post-translational modifications, and to create novel protein-protein interactions. Current time information in Bangalore, IN.acs.org This expansion of the genetic code has not only advanced our fundamental understanding of protein science but has also opened up new avenues for the design of therapeutic proteins with enhanced stability and activity. nih.gov

Significance of Backbone-Modified Amino Acids in Peptide Science and Foldamer Research

While side-chain modifications of amino acids have been extensively explored, alterations to the peptide backbone represent another powerful strategy for creating novel molecular architectures. cam.ac.uk The polyamide backbone of peptides is central to their structure and function, governing their folding into specific three-dimensional conformations. csic.es Modifications to this backbone, such as N-alkylation (e.g., N-methylation) or the insertion of additional atoms, can profoundly influence the conformational preferences, proteolytic stability, and biological activity of a peptide. cam.ac.uknsf.gov

The introduction of N-methylated amino acids, for instance, can restrict the conformational freedom of the peptide backbone and eliminate a hydrogen bond donor, which can be used to stabilize specific secondary structures like β-turns. csic.es These modifications are a cornerstone of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. cam.ac.uk This has led to the development of "foldamers," which are unnatural oligomers that adopt well-defined, folded conformations reminiscent of proteins. rsc.org

Overview of β-Amino Acids and β-Peptides as Conformational Scaffolds

A particularly important class of backbone-modified amino acids are β-amino acids, which contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. acs.org This seemingly small change has significant conformational implications. Peptides composed of β-amino acids, known as β-peptides, can adopt a variety of stable, predictable secondary structures, including helices, sheets, and turns. rsc.orgnih.gov

The ability of β-peptides to form stable helices with as few as four to six residues is a notable advantage over α-peptides, which often require longer sequences to achieve stable folding. nih.gov Furthermore, the unnatural backbone of β-peptides renders them resistant to degradation by proteases, a major hurdle in the development of peptide-based therapeutics. uni-regensburg.de The combination of α- and β-amino acids in so-called α/β-peptides has also emerged as a powerful strategy, allowing for the creation of heterogeneous backbones that can mimic the folding of natural peptides while benefiting from the enhanced stability conferred by the β-amino acid residues. uni-regensburg.de

Research Significance and Contextualization of Fmoc-D-β-homoSer(Me)-OH within the Unnatural Amino Acid Landscape

Within this exciting field of research lies the specific building block, Fmoc-D-β-homoSer(Me)-OH . To understand its significance, we must dissect its name and structure. The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a standard protecting group used in solid-phase peptide synthesis (SPPS), which is base-labile, allowing for the stepwise assembly of amino acids into a peptide chain. nih.govsemanticscholar.org The "D" designation indicates that it is the D-enantiomer of the amino acid. The incorporation of D-amino acids is a common strategy to increase resistance to enzymatic degradation, as proteases are typically specific for L-amino acids. google.com

The "β-homoSer" part of the name signifies that it is a β-amino acid analogue of serine, meaning it has an additional methylene (B1212753) group in its backbone. As discussed, this β-amino acid structure is crucial for creating peptidomimetics and foldamers with enhanced stability and defined conformations. acs.org Finally, the "(Me)" indicates that the hydroxyl group of the homoserine side chain is methylated. This O-methylation prevents the hydroxyl group from participating in hydrogen bonding and can influence the solubility and electronic properties of the resulting peptide.

While specific research findings on Fmoc-D-β-homoSer(Me)-OH are not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas in modern peptide chemistry. It is designed as a building block for the synthesis of peptidomimetics and foldamers with the following potential advantages:

Enhanced Proteolytic Stability: Conferred by both the β-amino acid backbone and the D-configuration.

Conformational Control: The β-amino acid structure can be used to induce specific secondary structures in the resulting peptide. acs.org

Modified Side-Chain Functionality: The O-methylation of the homoserine side chain alters its polarity and hydrogen-bonding capacity, which can be used to fine-tune interactions with biological targets.

A closely related compound, Fmoc-D-β-HomoSer(tBu)-OH, where the side chain is protected by a tert-butyl group, is utilized in peptide synthesis to create molecules for drug discovery and to study protein interactions. chemimpex.com It is reasonable to infer that Fmoc-D-β-homoSer(Me)-OH serves a similar purpose, providing a tool for researchers to construct novel peptides with potentially improved therapeutic properties. The choice between a methyl and a tert-butyl ether would depend on the specific steric and electronic properties desired for the final peptide.

Physicochemical Data for Fmoc-D-β-homoSer(Me)-OH and a Related Compound

| Property | Fmoc-D-β-homoSer(Me)-OH | Fmoc-D-β-HomoSer(tBu)-OH |

| CAS Number | 2171204-00-3 nsf.gov | 161529-14-2 chemimpex.com |

| Molecular Formula | C20H21NO5 nsf.gov | C23H27NO5 chemimpex.com |

| Molecular Weight | 367.39 g/mol | 397.46 g/mol chemimpex.com |

| Appearance | Lyophilized powder nsf.gov | White powder chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |

InChI |

InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |

InChI Key |

SPAKJEFERJUBAX-ZDUSSCGKSA-N |

Isomeric SMILES |

COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for β Homo Amino Acid Derivatives

Stereocontrolled Synthesis of D-β-Homo Amino Acids

Achieving the desired D-configuration at the β-carbon is a critical challenge in the synthesis of this target molecule. This necessitates the use of asymmetric synthesis, where a chiral influence guides the formation of the product, leading to a high enrichment of the desired stereoisomer.

The synthesis of the β-homoSerine core is foundational. Various asymmetric methods have been developed to produce chiral β-amino acids, which can be adapted for the synthesis of the D-β-homoSerine scaffold. hilarispublisher.comgla.ac.uk

Key strategies often involve:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. mdpi.com For instance, derivatives of L- or D-serine can be chemically modified and elongated to produce the corresponding β-homoSerine structures, preserving the initial chirality. ineosopen.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts, often metal complexes with chiral ligands (e.g., Ru, Rh), can effectively catalyze reactions such as the hydrogenation of enamines to produce β-amino acids with high enantioselectivity. hilarispublisher.com A novel method involves an asymmetric counter-anion-directed aminomethylation of a diazo compound and an alcohol, which furnishes optically active α-hydroxyl-β-amino acids with high yields and excellent enantioselectivities. nih.govacs.org

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Ellman sulfinamide (tert-butanesulfinamide) is a highly effective chiral auxiliary for preparing primary chiral amines via imine intermediates, a common route to β-amino acids. acs.orgnih.gov

Research has demonstrated the successful synthesis of homoserine derivatives through methods like the photoinduced radical addition of alcohols to chiral substrates. researchgate.net Similarly, metallaphotoredox catalysis has been employed to convert serine derivatives into a wide array of unnatural amino acids, including β-homoserine precursors, with complete retention of enantiopurity. nih.gov

Maintaining stereochemical integrity throughout a multi-step synthesis is paramount. Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, is central to these methodologies.

Effective methods for chiral induction include:

Substrate Control: As seen in the reaction of chiral N-Boc-N,O-isopropylidene-α-methylserinals with phenylmagnesium bromide, the existing stereocenter in the starting material directs the approach of the nucleophile, leading to a highly diastereoselective outcome. unirioja.es The oxazolidine (B1195125) ring in these building blocks acts as both a precursor to the amino acid moiety and a chiral auxiliary. unirioja.es

Auxiliary Control: The tert-butanesulfinamide (tBS) auxiliary has proven exceptionally effective in controlling the stereoselective functionalization of imines. nih.gov By choosing the appropriate enantiomer of the tBS auxiliary, chemists can selectively produce the desired stereoisomer of the resulting amine. acs.org

Reagent Control: In aldolization reactions, the use of chiral reagents or catalysts can dictate the stereochemistry of the newly formed hydroxyl and amino groups. For example, the aldolization of pseudoephenamine glycinamide (B1583983) with an aldehyde affords syn-β-hydroxy-α-amino acid derivatives with high stereoisomeric purity. nih.gov

The following table summarizes different approaches to asymmetric synthesis of chiral amino acids, highlighting the diversity of methods available for controlling stereochemistry.

| Methodology | Chiral Source/Influence | Key Transformation | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Counter-Anion Catalysis | Chiral Pentacarboxycyclopentadiene Anion | Aminomethylation of enol intermediate | High to excellent enantioselectivity | nih.govacs.org |

| Chiral Auxiliary | (S)- or (R)-tert-Butanesulfinamide | Allylation of N-sulfinyl imines | High diastereoselectivity (>95:5 dr) | acs.org |

| Substrate Control | Chiral N-Boc-N,O-isopropylidene-α-methylserinal | Grignard addition to aldehyde | High diastereoselectivity | unirioja.es |

| Metallaphotoredox Catalysis | Enantiopure bromo-amino acid derivative | Cross-electrophile coupling | Complete enantioretention (>99% ee) | nih.gov |

Integration of Fmoc Protection and Site-Specific Side-Chain Modification

Once the chiral core of D-β-homoSerine is synthesized, it must be appropriately functionalized. This involves protecting the α-amino group (Nα) with a fluorenylmethoxycarbonyl (Fmoc) group and modifying the side-chain hydroxyl group.

The Fmoc group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its primary function is to act as a temporary protecting group for the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence. peptide.com

Key features of the Fmoc protecting group include:

Base Lability: The Fmoc group is stable under the acidic and coupling conditions used in SPPS but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This deprotection mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring, leading to β-elimination. peptide.com

Orthogonality: The base-lability of the Fmoc group makes it "orthogonal" to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Boc, Trt). peptide.comiris-biotech.de This allows for the selective deprotection of the α-amino group without disturbing the side-chain protection.

Broad Applicability: The Fmoc protection strategy is widely used for both natural and a vast array of unnatural amino acids, making it a versatile tool in the synthesis of complex peptides and peptidomimetics. marketreportanalytics.comcpcscientific.com

Orthogonal protection schemes are essential for complex syntheses, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com In the context of Fmoc-based synthesis, the side chains of amino acids like serine, threonine, and homoserine, which contain hydroxyl groups, must be protected to prevent unwanted acylation during peptide coupling. peptide.com

Common protecting groups for hydroxyl side chains that are compatible with the Fmoc strategy include:

tert-Butyl (tBu) ether: Removed with strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

Trityl (Trt) ether: A bulkier group that is also acid-labile. peptide.comchemicalbook.com

In the specific case of Fmoc-D-beta-homoSer(Me)-OH , the side-chain hydroxyl group is derivatized to a methyl ether (-OMe). This modification is not a temporary protecting group but a permanent part of the final molecule's structure. The synthesis would involve the methylation of the hydroxyl group of a D-β-homoSerine precursor at an appropriate stage. This is typically achieved via a Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) reacts with a methylating agent like methyl iodide or dimethyl sulfate. To execute this selectively, all other reactive functional groups (the amine and carboxylic acid) must be protected. The methylation would likely be performed on a precursor such as N-Boc-D-β-homoSerine-O-benzyl ester, after which the protecting groups would be selectively removed and the Fmoc group installed.

Achieving high purity is the final, critical goal of the synthesis. This involves minimizing side reactions and effectively separating the desired product from impurities.

Optimization of Chemical Purity:

Reaction Conditions: The conditions for Fmoc group removal can be optimized. While piperidine is standard, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection. peptide.com In some cases, reagents like sodium azide (B81097) have been explored as a mild alternative for Fmoc removal. researchgate.net

Side-Reaction Prevention: During the introduction of the Fmoc group using reagents like Fmoc-OSu, the formation of Fmoc-dipeptides and Fmoc-β-Ala-OH derivatives are known side reactions. ub.edu Using less reactive reagents like Fmoc-2-mercaptobenzothiazole can mitigate these issues, albeit with longer reaction times. ub.edu

Optimization of Enantiomeric Purity:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical technique to determine the enantiomeric purity (enantiomeric excess, or ee) of the final product. rsc.org This method can detect and quantify even trace amounts of the undesired enantiomer. rsc.org

Stereoselective Reactions: The most crucial factor for high enantiomeric purity is the high stereoselectivity of the key bond-forming reactions used to create the chiral centers. As detailed in section 2.1.2, the choice of catalyst, auxiliary, and reaction conditions directly impacts the final enantiomeric ratio. For example, metallaphotoredox coupling reactions have been shown to proceed with greater than 99% ee. nih.gov

The following table presents a hypothetical final purification and analysis summary for a batch of synthesized this compound, illustrating the targets for optimization.

| Parameter | Method | Target Specification | Reference |

|---|---|---|---|

| Chemical Purity | RP-HPLC | ≥ 98% | sigmaaldrich.com |

| Enantiomeric Purity (ee) | Chiral HPLC | ≥ 99.0% | rsc.org |

| Identity Confirmation | Mass Spectrometry (MS), NMR Spectroscopy | Consistent with theoretical mass and structure | unirioja.es |

| Appearance | Visual | White to off-white powder | sigmaaldrich.com |

Strategies for Peptide Elongation Utilizing Fmoc D β Homoser Me Oh

Adaptations and Refinements in Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful integration of Fmoc-D-β-homoSer(Me)-OH into a growing peptide chain necessitates a thorough understanding of its compatibility with standard SPPS protocols and the proactive mitigation of potential synthetic challenges.

The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis, prized for its use of milder cleavage conditions compared to older Boc-based methods. nih.govsemanticscholar.orgnih.gov This methodology is built upon an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed by a base (commonly piperidine), while permanent side-chain protecting groups (like tert-Butyl, tBu) are cleaved at the end of the synthesis with a strong acid (like trifluoroacetic acid, TFA). beilstein-journals.orgiris-biotech.de

This orthogonal strategy is highly compatible with the incorporation of a diverse array of modified or unnatural amino acids, including D-amino acids and β-amino acids. nih.govbeilstein-journals.org The commercial availability of various Fmoc-protected β-homo amino acid derivatives, such as Fmoc-D-beta-homoproline and Fmoc-D-homoleucine, underscores their suitability as building blocks in standard Fmoc-SPPS workflows. sigmaaldrich.compeptide.com The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable trait for therapeutic peptides. nih.gov Therefore, Fmoc-D-β-homoSer(Me)-OH, with its Nα-Fmoc protection, is fundamentally compatible with the iterative deprotection and coupling cycles of Fmoc-SPPS. The methyl ether on the side chain is generally stable under these conditions, and if any other protection were needed for the hydroxyl group, it would typically be an acid-labile group like tBu, fitting seamlessly into the standard orthogonal scheme. iris-biotech.de

The introduction of unnatural amino acids can sometimes exacerbate common side reactions in SPPS. Proactive measures are essential to ensure high yield and purity of the final peptide. Key challenges include diketopiperazine (DKP) formation, racemization, and side-chain-specific reactions.

Diketopiperazine (DKP) Formation : This intramolecular cyclization reaction can occur after the removal of the Fmoc group from the second amino acid on the resin, leading to the cleavage of the dipeptide from the solid support. iris-biotech.deacs.org This is particularly problematic for sequences containing proline at the C-terminus. iris-biotech.de Mitigation strategies include the use of highly acid-labile resins (e.g., 2-chlorotrityl chloride resin) or employing optimized Fmoc-removal solutions, such as a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), which can drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF. acs.org

Racemization : The loss of chiral integrity can be a significant issue, especially for residues like histidine and cysteine. nih.govsemanticscholar.org While less common for other residues, the choice of coupling reagents and activation time is critical. Using phosphonium (B103445) salt reagents like PyBOP or pre-activating the amino acid can help minimize racemization. nih.goviris-biotech.de

Side-Chain Reactions : The side chain of serine contains a hydroxyl group that can undergo O-acylation during the coupling step if left unprotected. acs.org While the methyl ether in Fmoc-D-β-homoSer(Me)-OH is more stable, ensuring complete and robust protection of any reactive side-chain functionalities is a cornerstone of SPPS. beilstein-journals.org Other side reactions, such as aspartimide formation in aspartic acid-containing peptides, highlight the importance of using bulky side-chain protecting groups to sterically hinder unwanted intramolecular reactions. iris-biotech.deacs.org

A summary of potential side reactions and mitigation strategies is presented below.

| Side Reaction | Description | Common Cause(s) | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, causing chain termination and cleavage from the resin. iris-biotech.deacs.org | Base-mediated Fmoc deprotection of the second amino acid. Certain residues (e.g., Proline) are more prone. iris-biotech.de | Use of dipeptide building blocks, sterically hindered resins (e.g., 2-Cl-Trt), or alternative deprotection reagents like DBU/piperazine. iris-biotech.deacs.org |

| Racemization | Loss of stereochemical purity at the α-carbon during activation and coupling. nih.gov | Prolonged pre-activation times, use of certain coupling reagents, especially with sensitive residues like Histidine. nih.gov | Minimize pre-activation time, use of additives like 6-Cl-HOBt, or employing coupling reagents less prone to racemization (e.g., Fmoc-His(MBom)-OH). nih.gov |

| O-acylation | Undesired acylation of unprotected hydroxyl groups on side chains (e.g., Ser, Thr, Tyr). acs.org | Presence of unprotected hydroxyl groups during the coupling step. | Use of appropriate acid-labile side-chain protecting groups (e.g., tBu, Trt). beilstein-journals.orgacs.org |

| Guanidinylation | Conversion of free amino groups into guanidinium (B1211019) moieties. iris-biotech.de | Excess carbodiimide (B86325) or uronium/aminium activation reagents present during coupling. | Pre-activation of the amino acid before addition to the resin; use of phosphonium-based reagents (e.g., PyBOP). iris-biotech.de |

For the synthesis of large or complex peptides, a convergent strategy known as segment condensation is often employed. This involves the separate synthesis of protected peptide fragments, which are then joined together in solution or on the solid support. google.comacs.org This approach requires the use of specialized linker handles on the solid support that allow the fully protected peptide to be cleaved while leaving the side-chain protecting groups intact. acs.org Examples include highly acid-labile linkers (cleaved by dilute TFA), palladium(0)-labile linkers, and fluoride-labile silyl (B83357) linkers. acs.org A fragment containing D-β-homoSer(Me) could be synthesized using these methods and subsequently used for condensation. google.com

Macrocyclization is another advanced technique used to impart conformational constraints and improve peptide stability. This can be achieved through head-to-tail cyclization or by forming a bond between amino acid side chains. The synthetic strategies of Fmoc-SPPS are compatible with post-synthesis modifications like cyclization. acs.org

Rational Design Principles for Peptidic Architectures Incorporating β-HomoSer(Me)

The deliberate inclusion of β-amino acids like β-HomoSer(Me) is a powerful tool in peptidomimetic design. It fundamentally alters the peptide backbone, leading to predictable and often highly stable secondary structures that differ significantly from those of natural α-peptides.

The defining feature of a β-amino acid is the presence of an additional carbon atom in the backbone between the amino and carboxyl groups. rsc.orgscirp.org This seemingly minor change introduces an extra rotatable bond (θ, theta) and extends the distance between adjacent side chains, profoundly influencing the peptide's conformational possibilities. rsc.org

Peptides composed entirely of β-amino acids (β-peptides) or alternating α- and β-amino acids (α,β-peptides) exhibit a remarkable propensity to form stable, well-defined secondary structures, often with a shorter sequence length than is required for α-peptides. rsc.orgscirp.orgacs.org These structures include various helices (such as the 12-helix and 14-helix) and β-sheets. acs.orgacs.org The specific type of secondary structure is dictated by the substitution pattern on the β-amino acid backbone and the stereochemistry of the constituent residues. scirp.org The incorporation of D-β-homoSer(Me) would contribute to these unique folding patterns, with the D-configuration and the specific side chain influencing the local torsional angles and, consequently, the global topology of the peptide.

| Feature | α-Peptides | β-Peptides |

| Backbone Structure | Composed of α-amino acids. | Composed of β-amino acids, featuring an extra carbon in the backbone. rsc.orgscirp.org |

| Key Torsion Angles | φ (phi), ψ (psi) | φ (phi), ψ (psi), θ (theta) rsc.org |

| Secondary Structures | α-helix, β-sheet, β-turn. chemistrytalk.org | 10-helix, 12-helix, 14-helix, β-sheets, turns. acs.orgacs.org |

| Folding Propensity | Often require longer sequences (>15 residues) to form stable helices in solution. rsc.org | Can form stable helices with as few as four to six residues. rsc.orgscirp.org |

| Proteolytic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolytic degradation. scirp.org |

The use of β-amino acids is a primary strategy for creating conformationally constrained peptidomimetics. mdpi.comworldscientific.com The inherent conformational preferences of β-amino acids guide the peptide into specific, predictable secondary structures. scirp.orgacs.org

Helix and Sheet Stabilization : By selecting the appropriate sequence and stereochemistry of β-amino acids, peptides can be designed to adopt stable helical or sheet-like structures. acs.orgacs.org For instance, oligomers of certain cyclic β-amino acids are known to form robust 12-helices or 14-helices. acs.org Peptides with a high proportion of β-sheet secondary structure tend to be more compact and stable. mdpi.com The incorporation of β-amino acid residues can stabilize β-sheet structures, acting as effective mimics for β-strands. rsc.org

Enhanced Stability : The secondary structures formed by β-peptides are often more stable than their α-peptide counterparts. scirp.org This increased stability arises from the unique hydrogen-bonding patterns and reduced steric strain allowed by the more flexible backbone. This structural integrity, combined with resistance to proteases, makes β-amino acid-containing peptides highly attractive for therapeutic development. scirp.org

By incorporating Fmoc-D-β-homoSer(Me)-OH, peptide chemists can leverage these principles to control backbone topology, enforce conformational rigidity, and stabilize desired secondary structures, ultimately designing novel peptidic architectures with tailored properties. acs.orgresearchgate.net

Conformational and Structural Investigations of Peptides Containing β Homoser Me

Advanced Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the conformational properties of peptides in solution and in the solid state. These techniques provide detailed information about the secondary structure, dihedral angles, and hydrogen bonding networks that define the peptide's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Solution-State Conformational Analysis and Dihedral Angle Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. uni-freiburg.demdpi.com By analyzing various NMR parameters, researchers can gain insights into the conformational ensemble of peptides containing β-HomoSer(Me).

Key Research Findings:

Chemical Shifts: The chemical shifts of protons, particularly the α-protons, are sensitive to the local electronic environment and can indicate the presence of secondary structures like helices or β-sheets. uzh.ch For peptides in a β-sheet conformation, the α-proton chemical shifts are typically lower than their random coil values. uzh.ch

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons that are close in space (< 5 Å), which is fundamental for defining the peptide's fold. uni-freiburg.de In β-sheet structures, specific NOEs between non-adjacent residues are observed, confirming the folded conformation. wisc.edu

Scalar Couplings (J-couplings): Three-bond scalar couplings (³J) are related to dihedral angles through the Karplus relationship. uzh.ch For instance, the ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ. uni-freiburg.deuzh.ch These experimental dihedral angle restraints are crucial for refining the solution structure of peptides. nih.govberkeley.edunih.gov

Conformational Equilibria: NMR is particularly useful for studying peptides that exist in a dynamic equilibrium between different conformations. By analyzing conformationally averaged NMR data, it is possible to quantify the populations of different secondary structures, such as the percentage of β-sheet conformation in a peptide that equilibrates between folded and unfolded states. wisc.edu

| NMR Parameter | Structural Information Provided | Typical Application in β-Peptide Analysis |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure propensity. mdpi.comuzh.ch | Identifying helical vs. extended (β-sheet) regions. |

| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (< 5 Å). uni-freiburg.de | Defining the global fold and intermolecular contacts. chemrxiv.org |

| Scalar Couplings (³J) | Dihedral angles (e.g., φ from ³J(HN,Hα)). uzh.chnih.gov | Restraining backbone and side-chain torsion angles. nih.govberkeley.edu |

| Temperature Coefficients | Solvent accessibility of amide protons, hydrogen bonding. | Identifying intramolecular hydrogen bonds stabilizing the structure. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation and Chiral Recognition

Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure content of peptides in solution. creative-proteomics.commtoz-biolabs.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.comspringernature.com

Key Research Findings:

Characteristic Spectra: Different secondary structures exhibit distinct CD spectra. mtoz-biolabs.comamericanpeptidesociety.org For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 190 nm. mtoz-biolabs.comamericanpeptidesociety.org In contrast, β-sheets display a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgpnas.org Random coil structures have a less defined spectrum with a weak negative band near 198 nm. mtoz-biolabs.com

Monitoring Conformational Transitions: CD is highly sensitive to changes in peptide conformation, making it an excellent tool for monitoring folding and unfolding transitions induced by changes in solvent, temperature, or pH. americanpeptidesociety.orguu.nl For example, the transition from an α-helical to a β-sheet conformation can be followed by observing the characteristic changes in the CD spectrum. uu.nl

Quantitative Estimation: By comparing the experimental CD spectrum to reference spectra of known protein structures, it is possible to estimate the percentage of α-helix, β-sheet, and random coil content. americanpeptidesociety.org However, the spectral diversity of β-structures can sometimes make accurate quantification challenging. pnas.org

Chiral Recognition: The CD signal is inherently sensitive to the chirality of the molecule. nih.govnih.gov Peptides with opposite backbone chirality are expected to show mirror-image CD spectra, a feature that can be used to confirm the stereochemistry of the peptide backbone. nih.gov The spectra of β-peptides are known to be very sensitive to small local structural differences. nih.govdeepdyve.com

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

|---|---|---|

| α-Helix | ~190 | ~208, ~222 mtoz-biolabs.comamericanpeptidesociety.org |

| β-Sheet | ~195 | ~217 americanpeptidesociety.orgpnas.org |

| Random Coil | - | Weak band near 198 mtoz-biolabs.com |

| 14-Helix (in β-peptides) | Maximum around 215 nih.govwisc.edu | - |

Vibrational Spectroscopy (e.g., FTIR) for Hydrogen Bonding Network Analysis and Conformational Transitions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the hydrogen bonding network and conformational transitions in peptides. researchgate.net These techniques probe the vibrational modes of the peptide backbone and side chains.

Key Research Findings:

Amide Bands: The amide I (mainly C=O stretching) and amide III bands are particularly sensitive to the peptide's secondary structure. researchgate.net The frequencies of these bands can be used to distinguish between different conformations. uni-freiburg.de

Hydrogen Bonding: The formation of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures, leads to characteristic shifts in the vibrational frequencies of the involved amide groups.

β-Turn Identification: Normal vibration calculations have shown that specific frequencies can be associated with β-turns. For instance, bands near 1690 cm⁻¹ can be indicative of β-turns, a region previously only associated with antiparallel β-sheets. nih.gov A band around 1665 cm⁻¹ is characteristic of type II turns. nih.gov

Vibrational Circular Dichroism (VCD): VCD, the extension of CD into the infrared region, can provide more detailed structural information and is also sensitive to the chirality of the peptide. acs.orgrsc.org The VCD spectra of peptides with opposite backbone chirality are roughly mirror images, indicating that the VCD features are dominated by the backbone conformation. nih.gov

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (antiparallel), ~1690 (antiparallel) nih.gov |

| β-Turn | ~1665 (Type II), ~1690 (Type I) nih.gov |

| Random Coil | 1640–1650 |

Sophisticated Computational Approaches to Conformational Analysis

Computational methods are essential for complementing experimental data and providing a dynamic picture of peptide conformational landscapes. These approaches allow for the exploration of folding pathways and the quantification of the stability of different conformers.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles and Folding Pathways of β-Peptide Foldamers

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of molecular systems, providing detailed insights into the folding, structure, and dynamics of peptides at an atomic level. aip.orgamericanpeptidesociety.org

Key Research Findings:

Folding Pathways: MD simulations can be used to investigate the transition from an unfolded to a folded state, identifying folding intermediates and characterizing the folding pathway. americanpeptidesociety.orgnih.gov For β-peptides, simulations have revealed that the unfolding process can proceed through stable intermediates. nih.gov

Conformational Ensembles: Instead of a single static structure, peptides in solution often exist as an ensemble of conformations. MD simulations can generate these ensembles, providing a more realistic representation of the peptide's behavior. nih.gov

Force Field Validation: The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. Researchers are continuously developing and validating force fields specifically for β-peptides to accurately reproduce experimental data. nih.govmtak.hu

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences peptide conformation and stability. nih.gov

Oligomerization: These simulations are also employed to study the self-association of peptides into higher-order structures, such as tetramers, which can be crucial for their biological function or in pathological aggregation processes. nih.govnih.gov

| Application | Information Obtained | Example Finding |

|---|---|---|

| Folding/Unfolding Pathways | Identification of intermediates, transition states, and mechanisms. americanpeptidesociety.orgnih.gov | Unfolding of a β-heptapeptide proceeds via a stable intermediate. nih.gov |

| Conformational Sampling | Generation of dynamic conformational ensembles. nih.gov | Characterization of the flexibility and preferred folds of acyclic β-peptides. nih.gov |

| Thermodynamic Stability | Calculation of free energy differences between folded and unfolded states. nih.gov | Cyclic residues enhance the stability of H-14 helical conformations in β-peptides. nih.gov |

| Solvent and Environmental Effects | Understanding the role of the solvent in stabilizing specific conformations. nih.gov | Investigation of peptide behavior in different solvent environments, such as methanol (B129727) or water. aip.orgnih.gov |

| Peptide Aggregation | Modeling the formation of oligomers and larger aggregates. nih.govnih.gov | Characterization of the formation of Aβ42 tetramers. nih.govnih.gov |

Quantum Mechanical Calculations (e.g., Density Functional Theory, Hartree-Fock) for Energy Landscapes, Conformer Stability, and Electronic Properties

Quantum Mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, enabling the precise calculation of energies and properties of different peptide conformers.

Key Research Findings:

Conformational Energies: QM methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the relative energies of different conformers, helping to identify the most stable structures. scirp.org

Energy Landscapes: By performing calculations for a range of dihedral angles, it is possible to construct a potential energy surface or free energy landscape of the peptide, which provides a comprehensive view of the accessible conformations and the energy barriers between them. nih.govnih.govscispace.com

Intramolecular Interactions: QM calculations can elucidate the nature and strength of intramolecular interactions, such as hydrogen bonds, which play a critical role in stabilizing specific peptide conformations. scirp.org

Force Field Parametrization: High-level QM calculations are often used to develop and refine the parameters of classical force fields used in MD simulations, ensuring that the force fields accurately represent the underlying quantum mechanical reality. nih.gov

Spectroscopic Properties: QM methods can also be used to predict spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, which can then be compared with experimental data to validate the calculated structures. ubc.caflvc.org

| QM Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of conformer energies and geometries. scirp.org | Determination of the relative stability of different β-amino acid conformations. scirp.org |

| Hartree-Fock (HF) | Initial geometry optimizations and energy calculations. scirp.org | Investigation of the role of intramolecular hydrogen bonding in conformer stability. scirp.org |

| Ab initio Molecular Orbital Theory | Calibration of free energy landscapes from MD simulations. nih.govscispace.com | Refinement of force fields for more accurate conformational sampling. |

Development and Validation of Optimized Force Fields for β-Amino Acid Containing Peptides

The accurate computational modeling of peptides containing β-amino acids, including β-HomoSer(Me), is crucial for predicting their conformational preferences and designing novel functional structures. Standard molecular mechanics force fields, such as AMBER, CHARMM, and GROMOS, which are primarily parameterized for α-amino acids, often require significant refinement to accurately model the expanded conformational landscape of β-peptides. The introduction of an additional C-C bond in the backbone increases rotational freedom, necessitating the development and validation of optimized parameters.

The process of optimizing force fields for β-peptides is a meticulous endeavor. It typically involves:

Parameterization: This step focuses on deriving parameters for bond lengths, angles, and particularly dihedral angles that are unique to the β-amino acid backbone. These parameters are often derived from high-level quantum mechanical (QM) calculations on model compounds, such as N-acetyl-N'-methylamides of the β-amino acid . This ensures that the torsional energy profiles predicted by the molecular mechanics model match the more accurate QM results.

Charge Derivation: Electrostatic potential (ESP) or restrained electrostatic potential (RESP) fitting procedures are used to assign partial atomic charges that accurately reflect the charge distribution calculated by QM methods.

Validation: The newly developed force field is then validated by comparing the results of molecular dynamics (MD) simulations against available experimental data. This can include comparing predicted secondary structures with those determined by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. nih.gov The ability of a force field to reproduce known folding patterns, such as the 14-helix, from an unfolded state is a key indicator of its accuracy. researchgate.net

Comparative studies have shown that the performance of different force fields can vary depending on the specific β-peptide sequence and the solvent environment. researchgate.netresearchgate.net For instance, some force fields may excel at maintaining a pre-formed helical structure, while others are better at predicting spontaneous folding. researchgate.net The development of polarizable force fields, like the Drude model, represents a further step toward more accurately capturing the electrostatic interactions that are critical for the folding and binding of these molecules. nih.gov The ultimate goal is to create a transferable set of parameters that can reliably predict the structure and dynamics of a wide range of β-peptides, facilitating the in silico design of novel foldamers.

Table 1: Key Considerations in Force Field Development for β-Peptides

| Parameterization Aspect | Description | Rationale |

| Backbone Dihedrals | Torsional parameters for φ (C-N-Cα-Cβ), θ (N-Cα-Cβ-C'), and ψ (Cα-Cβ-C'-N) angles. | The additional backbone bond introduces new degrees of freedom not present in α-peptides, requiring specific parameterization to capture correct energy landscapes. |

| Partial Atomic Charges | Assignment of charges to each atom in the β-amino acid residue. | Crucial for accurately modeling electrostatic interactions, including intramolecular hydrogen bonds that stabilize secondary structures and intermolecular interactions during self-assembly. |

| Solvent Model | Choice of explicit or implicit solvent for simulations. | The solvent environment significantly impacts conformational stability; accurate modeling of peptide-solvent interactions is essential for predicting behavior in aqueous or organic media. |

| Validation Targets | Comparison of simulation results with experimental data (NMR, CD, X-ray). | Ensures the force field can reproduce real-world structural properties and provides confidence in its predictive power for new sequences. |

Elucidation of Specific Conformational Motifs Induced by β-HomoSer(Me) Incorporation

The incorporation of β-amino acids into a peptide sequence can induce the formation of unique and stable secondary structures that differ significantly from those formed by their α-amino acid counterparts. The specific conformational preferences are dictated by the substitution pattern on the β-amino acid backbone and the nature of its side chain.

Analysis of Helical Propensities (e.g., 14-helix, 12-helix) and Their Stability

One of the most well-characterized secondary structures adopted by oligomers of β-amino acids is the 14-helix. This structure is defined by a helical turn containing approximately three residues and stabilized by C=O(i)···H-N(i+2) hydrogen bonds, which form a 14-membered ring. nih.gov The propensity for a β-peptide to adopt a 14-helix is strongly influenced by the structure of the constituent β-amino acid residues.

Studies have shown that β³-amino acids, where the side chain is attached to the carbon adjacent to the nitrogen, are particularly prone to forming 14-helices. nih.gov Research on the relationship between side chain structure and helix stability has provided several key insights:

Side-Chain Branching: Branching at the carbon atom adjacent to the backbone (the β-carbon for a β³-residue) has been shown to stabilize the 14-helical conformation. wisc.edu

Solvent Effects: While many β-peptides are strongly helical in organic solvents like methanol, these structures are often destabilized in water. nih.gov

Stabilization Strategies: To promote 14-helicity in aqueous solutions, strategies such as the incorporation of cyclic residues (e.g., trans-2-aminocyclohexanecarboxylic acid), the formation of salt bridges between charged side chains, or the creation of covalent lactam bridges have been successfully employed. nih.gov

Side-Chain Hydrogen Bonding: Specific side chains can further stabilize the helix. For instance, β³-homoserine has been suggested to act as a 14-helix stabilizer through hydrogen bonding interactions involving its side-chain hydroxyl group. researchgate.net

Table 2: Factors Influencing 14-Helix Stability in β-Peptides

| Factor | Effect on Stability | Example/Mechanism |

| Residue Type | High | β³-residues and cyclically constrained residues (e.g., ACHC) show a high propensity for 14-helix formation. nih.gov |

| Side-Chain Branching | Stabilizing | Branching at the carbon adjacent to the backbone restricts conformational freedom, favoring the helical fold. wisc.edu |

| Solvent | High | Methanol is a helix-stabilizing solvent, while water is generally destabilizing due to competition for hydrogen bonds. nih.gov |

| Side-Chain H-Bonds | Stabilizing | Side chains like that of β³-homoserine can form hydrogen bonds that further stabilize the helical structure. researchgate.net |

| Electrostatics | Stabilizing | Strategic placement of oppositely charged residues to form salt bridges can overcome the destabilizing effect of water. nih.gov |

Investigations into Self-Assembly and Higher-Order Quaternary Structures of β-Peptide Oligomers

A primary goal in foldamer research is to create non-natural oligomers that assemble into specific, functional quaternary structures, mimicking the complexity of natural proteins. wisc.edunih.gov A powerful strategy for achieving this with β-peptides is the design of amphiphilic 14-helices. wisc.edu

This design involves creating a β-peptide sequence where the side chains are segregated onto opposite faces of the helix. One face is populated with hydrophobic residues, while the other displays hydrophilic, polar, or charged residues. When placed in an aqueous environment, these helices self-assemble to bury their hydrophobic faces away from the water, leading to the formation of higher-order structures known as helix bundles or coiled-coils. nih.gov

The resulting quaternary structure—be it a dimer, trimer, tetramer, or hexamer—is determined by the specific geometry of the helix and the packing of the hydrophobic side chains at the interface. nih.govnih.gov The polar β-HomoSer(Me) residue would be an excellent candidate for placement on the water-exposed face of such an amphiphilic helix. Its hydroxyl group would enhance solubility and allow for favorable interactions with the aqueous solvent, thereby promoting the thermodynamically driven association of the hydrophobic faces.

Experimental techniques used to characterize these self-assembled structures include:

Circular Dichroism (CD) Spectroscopy: Used to monitor the formation of helical secondary structure, which is often coupled with the association event. nih.gov

Analytical Ultracentrifugation (AUC): Provides direct information about the oligomeric state (e.g., tetramer, hexamer) of the peptide assembly in solution. nih.govwisc.edu

NMR Spectroscopy: Can provide detailed structural insights into the folded and assembled state. nih.gov

Through such rational design, β-peptides have been engineered to form discrete, cooperatively folded quaternary structures, marking a significant step toward the creation of synthetic molecules with protein-like complexity and function. nih.gov

Table 4: Examples of β-Peptide Quaternary Structures

| Structure Type | Description | Driving Force |

| Dimer | Association of two peptide chains. | Can be driven by β-sheet interactions or hydrophobic packing of helical faces. nih.gov |

| Helical Bundle | Assembly of multiple amphiphilic helices (e.g., tetramers, hexamers). | Burial of hydrophobic side chains away from aqueous solvent. nih.govwisc.edu |

| Nanotubes/Fibrils | Hierarchical assembly of β-peptides into larger, ordered structures. | Intermolecular hydrogen bonding and side-chain packing. |

Academic and Research Applications of β Homoser Me Containing Peptides

Design of Novel Peptidomimetics with Modulated Conformational Stability and Biological Activity

The primary motivation for incorporating β-amino acids is to create peptidomimetics with enhanced therapeutic potential. nih.gov The altered backbone profoundly influences the molecule's stability and biological function.

A key advantage of incorporating β-amino acids is the remarkable increase in proteolytic stability. acs.orgnih.gov Natural peptides (α-peptides) are often rapidly degraded by proteases in biological systems, limiting their therapeutic utility. nih.govresearchgate.net The modified backbone of β-peptides and mixed α/β-peptides is not readily recognized by these enzymes, leading to a significantly longer biological half-life. nih.govacs.org Studies have consistently shown that peptides containing β-amino acid linkages are resistant to cleavage by a variety of enzymes. nih.govresearchgate.net

| Peptide Type | Enzyme | Proteolytic Stability Outcome |

| α-Peptide | Pronase, Trypsin, Elastase | Susceptible to degradation |

| β-Peptide | Pronase, Trypsin, Elastase | Resistant to degradation researchgate.net |

| Mixed α/β-Peptide | Trypsin, Pronase | Slow degradation researchgate.net |

| Mixed α/β-Peptide | Elastase | Resistant to degradation researchgate.net |

This table summarizes the general findings on the proteolytic resistance of different peptide backbones.

Beyond stability, the expanded backbone of β-amino acids imparts distinct conformational preferences. While adding flexibility, this extra carbon atom also allows for the formation of stable, well-defined secondary structures, such as helices and sheets, even in relatively short peptide sequences. nih.govacs.orgnih.gov This ability to control peptide conformation is crucial for mimicking the structure of biologically active peptides and improving their interaction with specific targets. acs.org

The impact of β-amino acid substitution on biological activity is often position-dependent and can be used to fine-tune a peptide's function. For example, systematic replacement of α-amino acids with their β³-homologues in the anti-angiogenic peptide anginex revealed that substitutions at certain positions retained or even slightly modified its inhibitory activity.

| Compound | Sequence Modification | IC₅₀ (µM) for Inhibition of bEND.3 Cell Proliferation |

| Anginex (Parent Peptide) | All α-amino acids | 10 |

| Analogue 22 | β³hVal at position 3 | 10 |

| Analogue 23 | β³hLeu at position 5 | 10 |

| Analogue 24 | β³hTyr at position 7 | 20 |

| Analogue 25 | β³hGln at position 9 | 10 |

Data sourced from a study on anginex analogues, demonstrating the modulation of biological activity through β-amino acid substitution. acs.org

Similarly, in opioid peptide research, replacing the D-Ala² residue in the tetrapeptide TAPP with a β³-homo-D-Ala residue resulted in an analogue with comparable binding affinity to the native peptide, demonstrating that the biological function can be preserved while potentially enhancing stability. nih.gov

Probing Protein Structure, Function, and Interactions through Site-Specific Unnatural Amino Acid Incorporation

The systematic incorporation of unnatural amino acids like D-β-homoSer(Me) serves as a powerful tool for probing the structure-function relationships of proteins and peptides. acs.org By replacing a native α-amino acid with a β-homologue, researchers can dissect the role of backbone spacing and local conformation in protein folding, stability, and molecular recognition. dovepress.com

Furthermore, this technique is used to understand the precise geometry of protein-protein interactions. acs.org If replacing an α-amino acid at an interaction interface with a β-amino acid disrupts binding, it suggests that the original backbone spacing and side-chain presentation were critical for recognition. Conversely, if binding is maintained or enhanced, it may indicate a degree of conformational flexibility at the interface. nih.gov The study on anginex, where β³-amino acid substitutions were made in β-sheet regions, showed how these modifications could decrease the propensity for folding while still allowing for induced-fit binding to a target. acs.org

Development of Advanced Chemical Biology Tools for Investigating Biological Systems

Peptides containing β-amino acids are not just objects of study; they are themselves advanced tools for chemical biology. Their inherent stability and conformational control allow for the design of probes to investigate complex biological processes. nih.gov

One significant application is the development of selective ligands for specific protein conformations. For example, peptide-based probes have been designed to recognize and bind to different aggregated forms of the amyloid-β (Aβ) peptide, which is implicated in Alzheimer's disease. nih.govnih.gov By modifying peptide sequences, researchers can create tools that selectively bind to early-stage oligomers versus late-stage fibrils, helping to elucidate the distinct roles these different species play in disease progression. nih.gov

These peptidomimetics can also function as inhibitors or modulators of protein-protein interactions. acs.org Because they can mimic the secondary structures of natural peptides (like α-helices or β-sheets) but are resistant to degradation, they can act as potent and durable agents to disrupt pathological protein complexes in a cellular environment. nih.gov

Emerging Research Avenues in Foldamer Science, Supramolecular Chemistry, and Materials Science

The predictable folding patterns of β-peptides make them a cornerstone of foldamer science—the field of creating synthetic oligomers that mimic the structure of natural biopolymers. nih.gov The ability of β-peptides to form stable helices and other secondary structures from short sequences is a property that is heavily exploited in this area. mdpi.com

This predictable folding leads directly to exciting applications in supramolecular chemistry and materials science. nih.gov β-Peptides can be designed to self-assemble into well-defined, higher-order nanostructures. nih.govdovepress.comnih.gov Depending on the peptide sequence and external conditions, these building blocks can form materials such as nanotubes, nanofibers, vesicles, and hydrogels. nih.govdovepress.comnih.gov For example, cyclic peptides composed of alternating D,L-α-amino acids or those containing β-amino acids can stack to form hollow nanotubes stabilized by a network of hydrogen bonds. nih.govdovepress.com

These self-assembled nanomaterials have promising biomedical applications. nih.gov Peptide-based hydrogels can serve as biocompatible scaffolds for 3D cell culture and tissue engineering, mimicking the extracellular matrix. mdpi.com Nanotubes and nanofibers are being explored as potential vehicles for targeted drug delivery, with the peptide sequence offering a scaffold that can be chemically functionalized for specific tasks. dovepress.comnih.gov The continued exploration of how β-amino acid side chains, such as the protected hydroxyl group in D-β-homoSer(Me), can be used to control and functionalize these supramolecular assemblies represents a vibrant and emerging area of research.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Fmoc-D-β-homoSer(Me)-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Resin Selection : Use a Wang or Rink amide resin for C-terminal anchoring .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .

- Coupling : Activate Fmoc-D-β-homoSer(Me)-OH with DCC/HOBt (1:1 molar ratio) in DMF for 1–2 hours under nitrogen. Monitor coupling efficiency via Kaiser test; repeat if necessary .

- Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours to release the peptide and remove side-chain protections .

Q. How should Fmoc-D-β-homoSer(Me)-OH be purified and characterized to ensure high purity?

- Methodological Answer :

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Collect fractions at >95% purity .

- Characterization :

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS.

- NMR : Analyze H and C spectra to verify stereochemistry and methyl ether incorporation .

Q. What are the optimal storage conditions for Fmoc-D-β-homoSer(Me)-OH to maintain stability?

- Methodological Answer :

- Store at –20°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture and light. For short-term use (1–2 weeks), store at 4°C in anhydrous DMF .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-D-β-homoSer(Me)-OH be optimized during SPPS to minimize deletion sequences?

- Methodological Answer :

- Double Coupling : Repeat the coupling step with fresh reagents if the Kaiser test indicates incomplete reaction .

- Additives : Use 1% DIPEA in DMF to enhance solubility and reduce steric hindrance from the methyl ether group .

- Monitoring : Employ real-time FTIR to track Fmoc deprotection and coupling kinetics .

Q. What analytical methods are effective in identifying and quantifying side products during synthesis?

- Methodological Answer :

- LC-MS : Detect deletion sequences or truncated peptides using a 0.1% formic acid/acetonitrile gradient.

- Ion Chromatography : Quantify residual TFA or piperidine post-cleavage .

- Chiral HPLC : Resolve enantiomeric impurities caused by racemization during coupling .

Q. How does the methyl ether group in Fmoc-D-β-homoSer(Me)-OH influence its stability under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Stability : The methyl ether group enhances resistance to TFA-mediated cleavage compared to unprotected serine derivatives. However, prolonged exposure (>4 hours) may lead to partial demethylation .

- Basic Instability : Piperidine (20%) does not affect the methyl ether, but strong bases (e.g., NaOH) can hydrolyze the group at elevated temperatures .

Q. What strategies mitigate racemization risks when incorporating Fmoc-D-β-homoSer(Me)-OH into peptide sequences?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 4°C to slow racemization kinetics.

- Racemization Suppressors : Add 0.1 M HOBt or OxymaPure to the coupling mixture .

- Stereochemical Analysis : Use Marfey’s reagent to derivatize and quantify D/L isomers post-synthesis .

Key Contradictions and Recommendations

- Storage Conditions : recommends –20°C for long-term stability, while suggests 4°C for short-term use. Recommendation : Validate stability under both conditions for your specific batch .

- Coupling Agents : Some protocols use DCC/HOBt ( ), while others prefer HATU/DIPEA (). Recommendation : Screen coupling reagents based on steric demands of the peptide sequence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.